methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic chromen-2-one (coumarin) derivative characterized by a benzopyran core substituted with ethyl (C₄) and methyl (C₈) groups on the chromen ring and a methyl ester functional group at the propanoate side chain. Its molecular formula is C₁₆H₁₈O₅ (inferred from related compounds in and ), with a molecular weight of approximately 290.31 g/mol. The compound’s structure combines lipophilic substituents (ethyl, methyl) with a hydrolyzable ester group, making it a candidate for diverse biological applications, including antimicrobial, antioxidant, and anti-inflammatory activities, as observed in structurally analogous chromene derivatives .
Properties
IUPAC Name |
methyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-5-11-8-14(17)21-15-9(2)13(7-6-12(11)15)20-10(3)16(18)19-4/h6-8,10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKIBHGNQCJANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is heated under reflux conditions to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticoagulant effects.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-2-one derivatives exhibit structure-dependent bioactivity. Below is a detailed comparison of methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., Cl in ) enhance anticancer activity by stabilizing reactive intermediates or improving target binding .
- Lipophilic groups (ethyl, methyl) increase membrane permeability, as seen in the target compound and derivatives, which may improve CNS penetration .
- Methoxy groups (e.g., ) improve aqueous solubility but reduce cytotoxicity, suggesting a trade-off between bioavailability and potency .
Ethyl esters () offer slower hydrolysis, useful for prolonged drug release .
Structural Uniqueness :
The target compound’s 4-ethyl-8-methyl substitution distinguishes it from analogs with phenyl () or halogenated () groups. This substitution pattern may confer unique pharmacokinetic properties, such as metabolic stability or reduced off-target interactions .
Research Findings and Data Gaps
- Antioxidant Potential: Chromene derivatives with methyl/ethyl substituents (e.g., ) show radical scavenging activity via the chromen-2-one core .
- Antimicrobial Activity : Chlorinated analogs () inhibit bacterial growth, suggesting the target compound may share similar mechanisms .
- Synthetic Routes: The compound can likely be synthesized via esterification of 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid with methanol and an acid catalyst, as described for analogs in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
